molecular formula C13H8ClN3O3S B3015610 (3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 2-chloropyridine-3-carboxylate CAS No. 878906-07-1

(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 2-chloropyridine-3-carboxylate

Cat. No. B3015610
CAS RN: 878906-07-1
M. Wt: 321.74
InChI Key: NLOVGPVGBPDBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 2-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Nematicides

(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 2-chloropyridine-3-carboxylate: and its derivatives have shown promising nematicidal properties. For instance, tioxazafen , a related compound, exhibits broad-spectrum activity against plant-parasitic nematodes . These nematodes pose a serious threat to crops, causing substantial financial losses. The compound disrupts the acetylcholine receptor of nematodes, leading to their demise. Notably, one derivative (compound A1) demonstrated excellent nematocidal activity against Bursaphelenchus xylophilus .

Medicinal Chemistry

Thiophene-based compounds have therapeutic importance. They’ve been explored as raw materials for synthesizing anticancer agents . While specific studies on our compound are scarce, its structural features suggest potential bioactivity. Researchers could investigate its interactions with biological targets, such as enzymes or receptors.

Mechanism of Action

Target of Action

The primary target of this compound is the acetylcholine receptor . Acetylcholine receptors play a crucial role in transmitting signals in the nervous system. They are key to many physiological processes, including muscle contraction and heart rate regulation.

Mode of Action

The compound interacts with its target, the acetylcholine receptor, leading to changes in the receptor’s activity

Biochemical Pathways

The compound’s interaction with the acetylcholine receptor can affect various biochemical pathways. For instance, it may influence the cholinergic pathway , which involves the neurotransmitter acetylcholine and plays a role in numerous physiological functions, including muscle movement and memory formation .

Result of Action

The compound’s action on the acetylcholine receptor can lead to various molecular and cellular effects. For example, it may alter signal transmission in the nervous system, affecting physiological processes such as muscle contraction .

properties

IUPAC Name

(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O3S/c14-11-8(3-1-5-15-11)13(18)19-7-10-16-12(17-20-10)9-4-2-6-21-9/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOVGPVGBPDBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)OCC2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 2-chloropyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.